HO-Peg12-CH2cooh
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Overview
Description
The compound HO-Peg12-CH2cooh is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). It is a versatile compound that plays a crucial role in the targeted degradation of proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg12-CH2cooh typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process includes several steps:
Activation of Carboxylic Acid: The carboxylic acid group is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxylic acid is then coupled with polyethylene glycol under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: HO-Peg12-CH2cooh undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters
Scientific Research Applications
HO-Peg12-CH2cooh has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of HO-Peg12-CH2cooh involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
HO-Peg8-CH2cooh: A shorter PEG-based linker with similar properties but different chain length.
HO-Peg12-OH: A PEG-based compound with a hydroxyl group instead of a carboxylic acid group.
COOH-Peg12-COOH: A PEG-based compound with carboxylic acid groups at both ends
Uniqueness: HO-Peg12-CH2cooh is unique due to its specific chain length and functional groups, making it highly suitable for use in PROTAC synthesis. Its ability to facilitate targeted protein degradation sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H52O15 |
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Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C26H52O15/c27-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26(28)29/h27H,1-25H2,(H,28,29) |
InChI Key |
MOAOQAGRISBELR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Origin of Product |
United States |
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